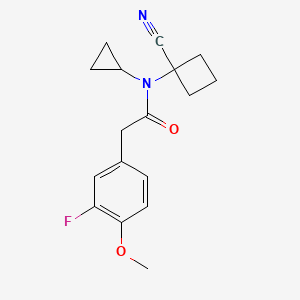

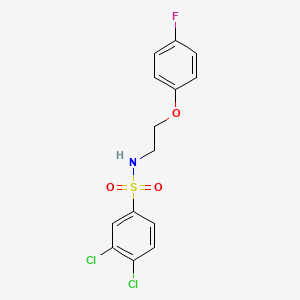

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar triazine derivatives involves multistep chemical processes that typically start from simple precursors, undergoing reactions such as palladium-catalyzed Suzuki coupling or reactions with dimethylformamide-dimethylacetal to achieve the desired structure (Kumar et al., 2003). These processes highlight the complexity and the precision required in synthesizing compounds with specific functional groups and structural configurations.

Molecular Structure Analysis

The molecular structure of related compounds, such as triazine derivatives, often reveals a planar configuration with π-conjugation across the molecule, which is critical for their chemical behavior and interaction with biological targets. Crystallographic studies, for example, have shown extensive hydrogen bonding and π–π stacking interactions that maintain the crystal structure of these molecules (Lu et al., 2004).

Chemical Reactions and Properties

Triazine compounds, including those similar to the queried molecule, participate in a variety of chemical reactions. These reactions can lead to the formation of novel compounds with potential antimicrobial activity or other significant properties. For instance, some triazine derivatives have been synthesized and screened for their in vitro antimicrobial activity, demonstrating the versatility and reactivity of these molecules (Desai et al., 2016).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are often determined using various analytical techniques. X-ray diffraction and NMR spectroscopy are commonly used to elucidate the precise molecular geometry, which is essential for understanding the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for the application of these compounds in various fields. Studies on triazine derivatives have revealed their potential as inhibitors or antagonists for certain biological targets, indicating their importance in medicinal chemistry and drug design (Borzilleri et al., 2006).

Applications De Recherche Scientifique

Non-aqueous Capillary Electrophoresis

A study developed a non-aqueous capillary electrophoretic separation for imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (PYA), N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide (NDI) and 4-chloromethyl-N-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl) benzamide (CPB). This method is promising for the quality control of related pharmaceutical compounds (Ye et al., 2012).

Synthesis of Novel Compounds

Another research synthesized novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, pyrazolo[5,1-c]-1,2,4-triazine, and 1,2,4-triazolo[5,1-c]-1,2,4-triazine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety. Some of these compounds exhibited moderate effects against certain bacterial and fungal species, indicating their potential for antimicrobial applications (Abdel‐Aziz et al., 2008).

Metabolism Study in Clinical Trials

Research on flumatinib, a novel antineoplastic tyrosine kinase inhibitor, included the identification of its metabolites in chronic myelogenous leukemia patients. This study provided insights into the main metabolic pathways of flumatinib in humans after oral administration, essential for understanding the drug's pharmacokinetics and optimizing its therapeutic use (Gong et al., 2010).

Histone Deacetylase Inhibitor

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) was discovered as an orally active histone deacetylase inhibitor. It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations and has entered clinical trials, showing promise as an anticancer drug (Zhou et al., 2008).

Synthesis of Aromatic Polymers

A study synthesized new aromatic polymers containing 1,3,5-triazine rings and long alkyl side chains. These polymers demonstrated solubility in nonpolar solvents and thermal stability, indicating their potential for use in materials science applications (Lin et al., 1990).

Propriétés

IUPAC Name |

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N6O/c1-26(2)16-23-14(24-17(25-16)27-9-3-4-10-27)11-22-15(28)12-5-7-13(8-6-12)18(19,20)21/h5-8H,3-4,9-11H2,1-2H3,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNUTKVAJRNDJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide](/img/structure/B2487426.png)

![N'-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2487429.png)

![3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2487430.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furyl)-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2487432.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2487433.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione](/img/structure/B2487439.png)

![1-allyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2487440.png)

![N-(2,5-dimethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2487442.png)